molecular formula C7H8N6OS2 B11044086 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11044086
M. Wt: 256.3 g/mol
InChI Key: QIPFLTXWRSBWRE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a complex organic compound that features a thiadiazole ring and a triazole ring connected via a sulfanyl acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring followed by the introduction of the triazole ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and triazole derivatives, such as:

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-4-ylsulfanyl)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-3-ylsulfanyl)acetamide

Uniqueness

What sets N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide apart from similar compounds is its unique combination of the thiadiazole and triazole rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8N6OS2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C7H8N6OS2/c1-4-10-12-7(16-4)9-5(14)3-15-6-2-8-13-11-6/h2H,3H2,1H3,(H,8,11,13)(H,9,12,14)

InChI Key

QIPFLTXWRSBWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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